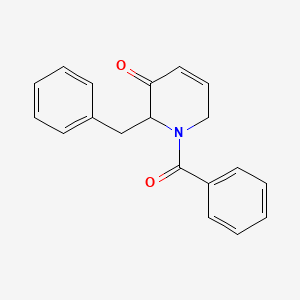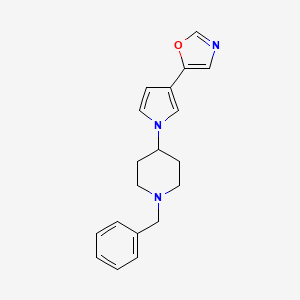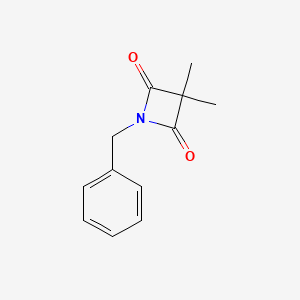
1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea is a small molecular compound with a unique structure that includes a selenourea moietyIts molecular formula is C12H24N2Se, and it has a molecular weight of 275.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-1-isopropyl-3,3-dimethylselenourea typically involves the reaction of cyclohexyl isocyanate with isopropylamine, followed by the introduction of selenium. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification and crystallization to achieve high purity levels suitable for research and application purposes.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenourea moiety to selenol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenols.
Scientific Research Applications
1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-cyclohexyl-1-isopropyl-3,3-dimethylselenourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenium atom plays a crucial role in modulating redox reactions and influencing cellular pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in biochemical studies.
Similar Compounds:
1-Cyclohexyl-1-isopropyl-3-(3-(trifluoromethyl)phenyl)urea: This compound shares a similar cyclohexyl and isopropyl structure but differs in the presence of a trifluoromethyl group instead of selenium.
Cyclohexyl isocyanate derivatives: These compounds have similar structural features but lack the selenourea moiety.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
properties
Molecular Formula |
C12H24N2Se |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-cyclohexyl-3,3-dimethyl-1-propan-2-ylselenourea |
InChI |
InChI=1S/C12H24N2Se/c1-10(2)14(12(15)13(3)4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
WEFWDSQOLMAXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=[Se])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



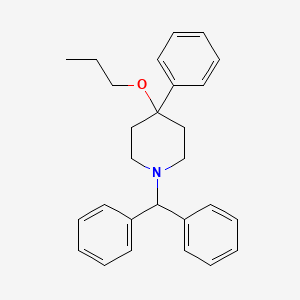
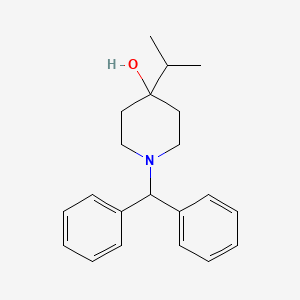
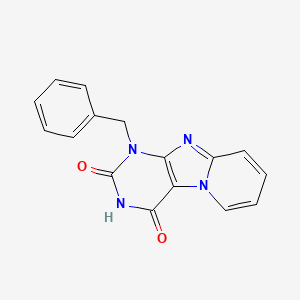
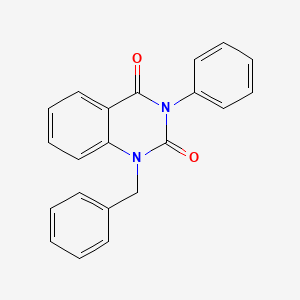
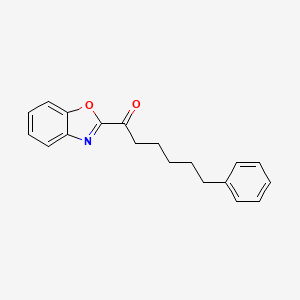
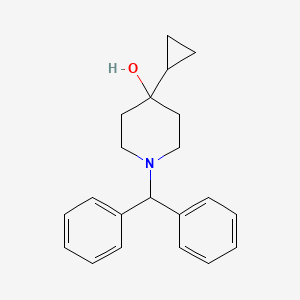
![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
